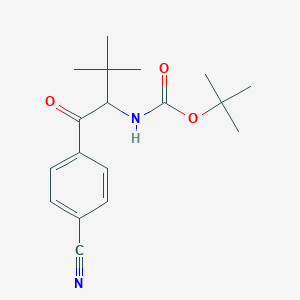

2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone

Cat. No. B8560712

M. Wt: 316.4 g/mol

InChI Key: JBRUJOFLPITHIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08859556B2

Procedure details

To a dried and cleaned 10 L cryo reactor was added 4-bromobenzonitrile (321 g; 1.74 mol; 2.5 eq) and THF (995 mL; 5.0 vol). The stirred mixture was inerted under a nitrogen atmosphere and cooled (Tj −20° C.). To the cooled mixture at Tj −13° C. Turbo Grignard reagent (Turbo Grignard Reagent from Chemetall equal to iPrMgCl/LiCl 14% w/w in THF; 1.81 L; 2.5 eq) was charged under the nitrogen atmosphere while maintaining the temperature below approx −10° C. during 1 h 14 min. The reaction intermediate was left at approx 0° C. for 3 h giving a conversion of >97% (analytical sample quenched with 15% w/w aq NH4Cl). The mixture was cooled to Ti −20° C. and a solution of tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (191 g; 0.70 mol; 1.0 eq) in THF 496 mL; 2.6 vol) was charged to the reactor for 28 min at approx-10° C. to −6° C. (exothermal reaction). The vessel was rinsed with THF (221 mL; 1.3 L), the reaction mixture warmed to 20° C. and left overnight affording a conversion (HPLC) of approx 90%. The mixture was cooled to 0° C. (Tj-10) and a solution of potassium sodium tartrate (Rochelle salt) (153 g; 1.05 eq) in water (10 vol) was drop wise added during 30 min keeping the temperature at 0 to 10° C. giving an orange coloured slurry. Tj was set to 40° C. and stirring was stopped at Ti 30° C. and the phases allowed to separate. The red coloured organic layer was recovered and the yellow slurry-like water phase was extracted twice at Tj 30° C. with iPrOAc (2×1.91 L; 2×10 vol). The organic layers were combined (7.5 L) and washed at Tj 30° C. three times with a brine-water mixture (3+3 vol; 5+5 vol; 3+3 vol). The washed organic layer was concentrated in vacuo at Tj 60° C. to approx 1.5 L volume and diluted (iPrOAc) to 2 L. The product solution was taken to the next step (example 3, method 2) without further purification.

[Compound]

Name

Grignard reagent

Quantity

1.81 L

Type

reactant

Reaction Step Two

Name

tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

Quantity

191 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.CON(C)[C:13](=[O:27])[CH:14]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[C:15]([CH3:18])([CH3:17])[CH3:16].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1COCC1.O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:13](=[O:27])[CH:14]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:3][CH:4]=1)#[N:7] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

321 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

995 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

1.81 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

|

|

Quantity

|

191 g

|

|

Type

|

reactant

|

|

Smiles

|

CON(C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

153 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

496 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at Tj −13° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature below approx −10° C. during 1 h 14 min

|

|

Duration

|

14 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a conversion of >97% (analytical sample quenched with 15% w/w aq NH4Cl)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to Ti −20° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2.6 vol) was charged to the reactor for 28 min at approx-10° C. to −6° C. (exothermal reaction)

|

|

Duration

|

28 min

|

WASH

|

Type

|

WASH

|

|

Details

|

The vessel was rinsed with THF (221 mL; 1.3 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture warmed to 20° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording a conversion (HPLC) of approx 90%

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 0° C. (Tj-10)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

wise added during 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0 to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving an orange coloured slurry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set to 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stopped at Ti 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The red coloured organic layer was recovered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the yellow slurry-like water phase was extracted twice at Tj 30° C. with iPrOAc (2×1.91 L; 2×10 vol)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed at Tj 30° C. three times with a brine-water mixture (3+3 vol; 5+5 vol; 3+3 vol)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The washed organic layer was concentrated in vacuo at Tj 60° C. to approx 1.5 L volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted (iPrOAc) to 2 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product solution was taken to the next step (example 3, method 2) without further purification

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |